[3-(3-Aminopropoxy)phenyl]methanol
Description
[3-(3-Aminopropoxy)phenyl]methanol (CAS: 72126-71-7) is a phenylmethanol derivative featuring a 3-aminopropoxy substituent on the aromatic ring. The compound’s structure combines a hydroxyl group (-OH) on the benzyl carbon with a propylamine chain linked via an ether bond. This dual functionality enhances its versatility as a synthetic intermediate in pharmaceuticals and organic chemistry. Its primary applications include serving as a building block for more complex molecules, such as kinase inhibitors and crosslinkers in bioconjugation .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[3-(3-aminopropoxy)phenyl]methanol |
InChI |
InChI=1S/C10H15NO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7,12H,2,5-6,8,11H2 |
InChI Key |
KBNVCBQFSGDKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkoxy Substituents
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (CAS: 1021030-78-3)
- Structure: Differs by replacing the aminopropoxy group with a methoxy (-OCH₃) and a phenylpropoxy (-OCH₂CH₂CH₂Ph) group.
- Molecular Formula: C₁₆H₁₈O₂ vs. C₁₀H₁₅NO₂ for [3-(3-Aminopropoxy)phenyl]methanol.
- Higher molecular weight (242.31 g/mol vs. 193.23 g/mol) due to the phenylpropoxy substituent.
3-Furyl-(3-methoxyphenyl)methanol (CAS: 1094294-18-4)
- Structure: Features a furyl group and methoxy substituent instead of the aminopropoxy chain.
- Molecular Formula : C₁₂H₁₂O₃.
- Key Differences: The furyl ring introduces π-electron density, altering reactivity in electrophilic substitutions. Lower solubility in aqueous media compared to the amino-containing analogue.
- Applications : Utilized in materials science and as a ligand in catalysis .
Analogues with Extended Pharmacophores
a. CREB Inhibitor (CAS: N/A, )
- Structure: Contains this compound as part of a larger naphthalenecarboxamide scaffold.
- Molecular Weight : ~600 g/mol (estimated).
- Key Differences: The aminopropoxy group enhances solubility and target binding in biological systems. Demonstrates inhibitory activity against CREB, a transcription factor implicated in cancer and neurological diseases.
- Applications : Investigational drug for advanced cancer therapy .
Prexasertib (USAN: CD-51)
- Structure: Incorporates a 3-aminopropoxy-phenyl moiety linked to a pyrazinecarbonitrile core.
- Molecular Formula : C₂₃H₂₃N₇O₂.
- Key Differences: The aminopropoxy group is critical for kinase inhibition (e.g., CHK1). Higher complexity with additional heterocyclic rings.
- Applications : Clinical trials for advanced solid tumors and lymphomas .
a. 6-Amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (7a, )
- Structure: Combines this compound’s core with a hexanamide-piperazine chain.
- Molecular Weight : 558.3 g/mol ([M+H]⁺).
- Key Differences :
- Designed for enhanced blood-brain barrier penetration via the piperazine moiety.
- Utilizes reductive amination and reverse-phase chromatography for purification.
- Applications: Potential neurotherapeutic agent .
b. Tert-butyl (3-(2-(3-(3-aminopropoxy)propoxy)ethoxy)propyl)carbamate ()
- Structure: A polyether derivative with a 3-aminopropoxy chain.
- Molecular Weight : ~450 g/mol (estimated).
- Key Differences: Functions as a crosslinker for biotinylation in biomolecules. Demonstrates the utility of aminopropoxy groups in modular synthesis.
- Applications: Bioconjugation and diagnostic reagent development .
Table 1: Key Properties of Selected Compounds
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